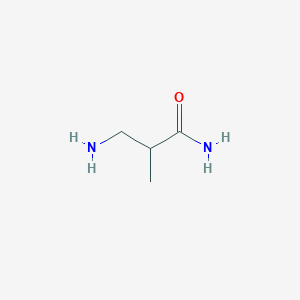

3-Amino-2-methylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O |

|---|---|

Molecular Weight |

102.14 g/mol |

IUPAC Name |

3-amino-2-methylpropanamide |

InChI |

InChI=1S/C4H10N2O/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) |

InChI Key |

MHDNHVZHLGEFTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 2 Methylpropanamide and Its Derivatives

Stereoselective Synthesis of 3-Amino-2-methylpropanamide Enantiomers

The production of specific enantiomers of this compound is critical for its application in various scientific fields. Stereoselective synthesis ensures the desired three-dimensional arrangement of the molecule, which is often crucial for its biological activity. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. acs.org One effective strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from a chiral amino alcohol, such as (S,S)-(+)-pseudoephedrine. nih.govacs.org This amino alcohol acts as a chiral auxiliary, attached to the acceptor via an amide linkage, and exerts effective 1,5-asymmetric induction. acs.org This approach leads to the formation of β-amino amides with high diastereoselectivity. acs.org Once the desired stereocenter is established, the auxiliary can be removed and recycled.

Catalytic asymmetric synthesis offers an alternative, highly efficient route. This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction. For this compound, a relevant method is the asymmetric aza-Michael reaction, which involves the conjugate addition of a nitrogen source to an α,β-unsaturated carbonyl compound. acs.org Chiral phosphoric acids have also been shown to catalyze stereoconvergent 2-aza-Cope rearrangements to produce β-amino amides with high diastereo- and enantiocontrol. nih.gov These catalytic methods are advantageous as only a small amount of the chiral catalyst is needed to produce large quantities of the enantiomerically enriched product.

| Approach | Key Reagent/Catalyst | Description | Typical Outcome |

|---|---|---|---|

| Chiral Auxiliary | (S,S)-(+)-Pseudoephedrine | Temporarily attached to an α,β-unsaturated amide to direct the stereoselective addition of a nitrogen nucleophile. nih.govacs.org | Good to excellent yields and diastereoselectivities. acs.org |

| Asymmetric Catalysis | Chiral Phosphoric Acid | Catalyzes a dynamic kinetic resolution in a 2-aza-Cope rearrangement to form β-imino amides. nih.gov | High diastereo- and enantioselectivity. nih.gov |

Enzymatic Resolution Techniques for Enantiopurity Enhancement

Enzymatic resolution is a powerful technique for separating racemic mixtures to obtain enantiomerically pure compounds. This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic substrate. For β-amino acid amides, enzymes such as β-aminopeptidases and lipases are particularly effective. nih.govmdpi.com

β-aminopeptidases, for instance, are hydrolases that can cleave N-terminal β-amino acids from amides with a strong preference for the L-configuration. nih.govethz.ch This enzymatic hydrolysis of a racemic mixture of this compound would result in the formation of the corresponding L-β-amino acid, leaving the unreacted D-3-Amino-2-methylpropanamide in high enantiomeric purity. ethz.chresearchgate.net This approach is valued for its mild reaction conditions and high enantioselectivity. nih.gov Similarly, lipases, such as those from Candida antarctica or Burkholderia cepacia, can be used to catalyze the enantioselective hydrolysis of β-amino esters, which are precursors to the final amide product. mdpi.com

| Enzyme Class | Example Enzyme Source | Reaction Type | Selectivity |

|---|---|---|---|

| β-Aminopeptidase | Sphingosinicella xenopeptidilytica | Hydrolysis of β-amino acid amides. nih.govethz.ch | Strong preference for the L-configuration, yielding products with high enantiomeric excess. nih.govethz.ch |

| Lipase | Burkholderia cepasia (Lipase PSIM) | Hydrolysis of β-amino carboxylic ester hydrochlorides. mdpi.com | Excellent enantioselectivity (≥99% ee) for both unreacted ester and product acid. mdpi.com |

| Amidase | Rhodococcus erythropolis | Hydrolysis of aziridine-2-carboxamides. nih.gov | Highly enantioselective toward the (2S,3R)-enantiomer. nih.gov |

Regioselective Functionalization for Derivative Synthesis

The synthesis of derivatives of this compound requires regioselective functionalization, which is the selective reaction at one specific functional group in the presence of others. The molecule possesses two primary reactive sites: the primary amine (-NH2) and the primary amide (-CONH2).

To achieve regioselectivity, a common strategy is the use of protecting groups. The primary amine can be selectively protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz). This allows for subsequent chemical modifications to be directed specifically to the amide nitrogen. Conversely, specific reaction conditions can be chosen to favor functionalization at the primary amine. Photoinduced radical-based methods, for instance, allow for the selective functionalization of C-H bonds at positions distal to an amide or protected amine group, enabling the introduction of functionalities like fluorine, chlorine, or cyano groups. nih.gov This precise control over reactivity is essential for creating a library of structurally diverse derivatives for further research.

Multi-Step Organic Synthesis Routes

The construction of the this compound backbone can be achieved through various multi-step synthetic pathways. These routes are designed to build the carbon framework and introduce the necessary functional groups in a controlled sequence.

Nitrilation and Subsequent Amination Pathways

One versatile approach to synthesizing β-amino amides involves the use of nitrile intermediates. A plausible synthetic route could begin with an appropriate four-carbon starting material which is converted into a nitrile. For example, the addition of a cyanide source to an α,β-unsaturated aldehyde or ketone can form a β-cyano carbonyl compound. This intermediate can then be transformed into the target structure.

The nitrile group is a versatile precursor to both amines and amides. The amination step can be achieved through the reduction of the nitrile to a primary amine. Alternatively, biotransformation using a nitrile hydratase enzyme can convert the nitrile group directly to an amide under mild conditions. nih.gov This chemoenzymatic approach can be coupled with a subsequent enzymatic resolution of the resulting amide to produce an enantiomerically pure final product. nih.gov

Amidation Reactions and Amine Introduction

An alternative and more direct pathway involves the formation of the amide bond from a corresponding carboxylic acid precursor. This route can begin with 3-amino-2-methylpropanoic acid. The amidation of unprotected amino acids is a known challenge due to the competing reactivity of the amine and carboxylic acid groups. nih.gov However, methods utilizing Lewis acid catalysts or classical coupling reagents have been developed to achieve this transformation directly, offering a more atom-economical route by avoiding protection and deprotection steps. researchgate.net

Another strategy involves introducing the amine group onto a pre-existing amide scaffold. This can be accomplished via a Michael addition (aza-Michael reaction) of an amine nucleophile to an α,β-unsaturated amide, such as 2-methylpropenamide. acs.org When a chiral amine or a chiral catalyst is used, this addition can proceed with high stereoselectivity, directly establishing the chiral center at the C2 position while simultaneously forming the C-N bond at the C3 position. acs.orgresearchgate.net

Protecting Group Strategies and Deprotection Methodologies

In the multi-step synthesis of complex molecules containing the this compound scaffold, the strategic use of protecting groups is crucial to prevent unwanted side reactions of the reactive amino group. Carbamate-based protecting groups are widely employed for this purpose due to their stability under various reaction conditions and the availability of mild deprotection methods.

One of the most common protecting groups for amines is the tert-butyloxycarbonyl (Boc) group. wikipedia.orgmasterorganicchemistry.com The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org This method is highly efficient and generally proceeds under mild conditions, making it compatible with a wide range of functional groups. semanticscholar.org The stability of the Boc group towards most nucleophiles and bases allows for subsequent chemical modifications at other positions of the molecule. organic-chemistry.org

The removal of the Boc group, or deprotection, is typically achieved under acidic conditions. wikipedia.orgmasterorganicchemistry.com A common method involves the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727). wikipedia.org The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions, a concept known as an orthogonal protection strategy. organic-chemistry.org For substrates sensitive to strong acids, alternative deprotection methods can be employed. digitellinc.com

Another important protecting group is the phthalimide (B116566) group, which can be used to mask primary amino groups. Deprotection of a phthaloyl-protected amine can be achieved using various reagents, including hydrazine (B178648) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), which has been shown to be effective for rapid deprotection. nih.gov

Table 1: Common Protecting Groups for Amines and Their Deprotection Conditions

| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) wikipedia.orgmasterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine (B6355638) |

| Phthaloyl | Pht | Phthalic anhydride (B1165640) | Hydrazine, Ammonium hydroxide/methylamine (AMA) nih.gov |

| Tosyl | Ts | Tosyl chloride | Strong acid (HBr, HF), Sodium in liquid ammonia (B1221849) |

Carbonylation and Alkylation Reactions

Carbonylation reactions offer a powerful method for the introduction of a carbonyl group, enabling the synthesis of amides, esters, and carboxylic acids. researchgate.net Palladium-catalyzed carbonylation reactions are particularly versatile and can be applied to the synthesis of derivatives of this compound. nih.govnih.gov For instance, an appropriately functionalized precursor of this compound, such as an aryl or alkyl halide, could undergo aminocarbonylation by reaction with carbon monoxide and an amine to introduce the propanamide moiety. mdpi.com The efficiency and selectivity of these reactions are highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. nih.gov

Alkylation of the amino group of this compound is a key strategy for the synthesis of N-substituted derivatives, which can significantly alter the biological and physical properties of the parent molecule. monash.edu Direct N-alkylation can be achieved by reacting this compound with alkyl halides. However, this method can sometimes lead to mixtures of mono- and di-alkylated products. To achieve selective mono-N-alkylation, strategies involving reductive amination with aldehydes or ketones are often employed. chimia.ch Another approach involves the use of protecting groups; for example, a protected this compound can be alkylated, followed by deprotection to yield the desired N-alkylated product. monash.edu More advanced methods, such as borrowing hydrogen catalysis, allow for the direct N-alkylation of amines with alcohols, producing water as the only byproduct, which represents a greener alternative. nih.gov

Table 2: Examples of Alkylation and Carbonylation Reactions for Amine Derivatization

| Reaction Type | Reagents and Conditions | Product Type |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl amine |

| Alkylation with Alkyl Halide | Alkyl halide, Base | N-Alkyl amine |

| Borrowing Hydrogen Catalysis | Alcohol, Metal catalyst (e.g., Iridium) | N-Alkyl amine nih.gov |

| Palladium-Catalyzed Aminocarbonylation | Aryl/Alkyl halide, CO, Amine, Pd catalyst | Amide mdpi.com |

Coupling Reactions in Complex Derivative Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. researchgate.netmasterorganicchemistry.comnih.govnih.gov These reactions can be employed to introduce aryl or vinyl substituents to derivatives of this compound, thereby creating a diverse library of compounds for various applications.

For example, a halogenated derivative of this compound could serve as a substrate in a Suzuki-Miyaura coupling reaction with a boronic acid to form a biaryl structure. nih.gov Similarly, a Heck reaction could be used to couple an unsaturated derivative of this compound with an aryl halide. masterorganicchemistry.com The success of these coupling reactions relies on the appropriate choice of the palladium catalyst, ligand, base, and solvent system to achieve high yields and selectivity.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. This includes the use of alternative reaction media, solvent-free conditions, and catalytic methods to reduce waste and energy consumption.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions, often facilitated by mechanochemistry (ball milling), offers significant environmental benefits by eliminating the use of volatile organic solvents. nih.govorganic-chemistry.org Mechanochemical methods have been successfully applied to the synthesis of amides from carboxylic acids and amines. researchgate.net In the context of this compound, a solvent-free synthesis could potentially be achieved by milling the corresponding carboxylic acid or ester precursor with an ammonia source. nih.govorganic-chemistry.org This approach not only reduces solvent waste but can also lead to shorter reaction times and different product selectivities compared to traditional solution-phase synthesis. nih.gov

Utilization of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents due to their low toxicity, biodegradability, and low cost. nih.govresearchgate.netdiva-portal.org DESs are mixtures of two or more components that form a eutectic with a melting point much lower than the individual components. nih.gov They have been successfully used as reaction media for a variety of organic transformations, including amide synthesis. rsc.orgnih.gov The synthesis of this compound or its derivatives could be performed in a DES, which can act as both the solvent and, in some cases, a catalyst. nih.gov The use of reactive deep eutectic solvents (RDESs), where one of the components of the DES is also a reactant, offers a particularly sustainable approach by maximizing atom economy. rsc.orgnih.gov

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a clean and efficient method for the reduction of various functional groups, including the conversion of nitro compounds to primary amines. The synthesis of this compound can be envisioned through the catalytic hydrogenation of a suitable precursor, such as 2-methyl-3-nitropropanamide. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. Catalytic hydrogenation is an atom-economical process, with water being the only byproduct, making it a highly sustainable method for amine synthesis. umaine.edu

Minimization of Undesirable Byproducts

In the synthesis of this compound and its derivatives, particularly through peptide coupling methodologies, the formation of undesirable byproducts can significantly lower the yield and purity of the final product. Key strategies in modern organic synthesis focus on optimizing reaction conditions and reagent selection to mitigate these side reactions.

Common byproducts in amide synthesis include racemized products and species arising from side-chain reactions or incomplete reactions. The activation of the carboxylic acid group, a necessary step for amide bond formation, can also lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization, thereby compromising the chiral integrity of the product. researchgate.net

To address these challenges, several advanced coupling reagents have been developed. Reagents such as N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b] pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU) and N-[(1H-6-chlorobenzotriazol-1-yl)(dimethylamino)-methylene]-N-methyl methanaminium hexafluorophosphate N-oxide (HCTU) are reported to be highly efficient and reduce the incidence of epimerization. researchgate.netejbiotechnology.info The choice of solvent and base is also critical; polar aprotic solvents like N,N'-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are preferred to improve the solubility of reactants. researchgate.net The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is standard practice to facilitate the reaction while minimizing side reactions. ejbiotechnology.infonih.gov

Another strategy involves capping unreacted amino groups. After a coupling step, any remaining free amines can be acetylated using reagents like acetic anhydride. nih.gov This prevents the formation of deletion sequences in subsequent steps of a multi-step synthesis, which are often difficult to separate from the desired product.

The table below summarizes key strategies for minimizing common byproducts in the synthesis of this compound derivatives.

Table 1: Strategies for Byproduct Minimization in Amide Synthesis

| Undesirable Byproduct | Mitigation Strategy | Reagents/Conditions |

|---|---|---|

| Racemization/Epimerization | Use of advanced coupling reagents with additives that suppress oxazolone formation. | HATU, HCTU, HBTU/HOBt, PyBOP. ejbiotechnology.infonih.gov |

| Deletion Sequences | Capping of unreacted free amines after each coupling cycle. | Acetic anhydride with a non-nucleophilic base (e.g., DIPEA or NMI). nih.gov |

| Guanidinylation of Free Amines | Pre-activation of the carboxylic acid before addition to the amine component. | This is particularly relevant when using uronium/aminium-based reagents like HBTU or HATU. researchgate.net |

Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase synthesis (SPS), particularly the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) strategy, provides a powerful and efficient platform for preparing derivatives of this compound. nih.gov This methodology involves anchoring the initial building block to an insoluble polymer resin and sequentially adding further units. All reaction, purification, and washing steps are performed by simply filtering and washing the resin, which dramatically simplifies the process and allows for automation. researchgate.net

The synthesis of C-terminal amides, such as derivatives of this compound, requires the use of specialized resins equipped with a suitable linker. These linkers are designed to release the final product as an amide upon cleavage with acid. researchgate.net Commonly used resins for this purpose include Rink Amide, Sieber Amide, and PAL resins. researchgate.netpeptide.com These resins are typically supplied with an Fmoc-protected amino group on the linker, which must be removed with a piperidine solution before the first amino acid can be coupled. peptide.com

The coupling of the protected 3-amino-2-methylpropanoic acid derivative to the deprotected resin is achieved using standard peptide coupling procedures. researchgate.net This involves activating the carboxylic acid of the incoming amino acid with a coupling reagent (e.g., HBTU, DIC) and an additive (e.g., HOBt, OxymaPure) in a suitable solvent like DMF. ejbiotechnology.infonih.gov Once the synthesis of the desired derivative is complete, the molecule is cleaved from the resin. For acid-labile resins like Rink Amide and Sieber, cleavage is typically accomplished using a high concentration of trifluoroacetic acid (TFA), often in the presence of scavengers like triisopropylsilane (B1312306) (TIS) and water to quench reactive cations generated during the removal of side-chain protecting groups. researchgate.netejbiotechnology.info

The table below compares common resins used for the synthesis of peptide amides.

Table 2: Comparison of Resins for Solid-Phase Amide Synthesis

| Resin Name | Linker Type | Typical Cleavage Condition | Key Features |

|---|---|---|---|

| Rink Amide Resin | Knorr/Rink Linker | 95% TFA in DCM/H₂O | Widely used, compatible with Fmoc chemistry. researchgate.netpeptide.com |

| Sieber Amide Resin | Xanthenyl Linker | 1-5% TFA in DCM | Very acid-labile; allows for the synthesis of fully protected peptide amides. peptide.com |

| PAL Resin | Scott Linker | 95% TFA in DCM/H₂O | Acid labile; reported to yield cleaner products for long sequences. peptide.com |

Solid-phase synthesis is exceptionally well-suited for the generation of combinatorial libraries, which are collections of a large number of structurally related compounds. nih.gov These libraries are invaluable tools in drug discovery for identifying lead compounds with desired biological activity. nih.govchemrxiv.org By systematically varying the building blocks attached to the this compound scaffold, a vast chemical space can be explored.

Techniques such as parallel synthesis and the "split-and-pool" method are commonly employed. In parallel synthesis, the resin is divided into separate reaction vessels, and a different building block is added to each vessel, allowing for the creation of discrete compounds in each well of a microtiter plate. nih.gov This approach facilitates the generation of libraries where the structure of each compound is known.

Another powerful approach is the creation of mixture-based libraries. For instance, a "scaffold-ranking library" can be generated where different core structures are evaluated, followed by the creation of a "positional scanning library" for the most promising scaffold to identify the most effective functional groups at each position of diversity. nih.gov This strategy allows for the screening of millions of compounds by testing a much smaller number of mixtures. nih.gov The ability to divide a single batch of resin-bound peptide and treat the individual portions with different reagents allows for the rapid creation of a diverse library of C-terminally modified derivatives from a single on-resin synthesis. nih.gov

The following table illustrates a hypothetical combinatorial library based on a this compound scaffold.

Table 3: Illustrative Combinatorial Library of this compound Derivatives

| Scaffold | R¹ Group (at Amino Position) | R² Group (Amide Substituent) |

|---|---|---|

| Benzyl | Methyl | |

| Benzyl | Ethyl | |

| Benzyl | Phenyl | |

| 4-Fluorobenzyl | Methyl | |

| 4-Fluorobenzyl | Ethyl |

Reaction Mechanisms and Reactivity of 3 Amino 2 Methylpropanamide

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. libretexts.orgstudymind.co.uk This characteristic is central to its reactivity, allowing it to attack electron-deficient centers and initiate a variety of chemical reactions.

Reactions with Electrophiles

As a nucleophile, the primary amine functionality of 3-Amino-2-methylpropanamide readily reacts with a range of electrophiles. libretexts.org Common electrophilic partners include alkyl halides and acid chlorides.

Alkylation: Reaction with alkyl halides, such as methyl iodide, results in the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts through successive alkylation steps. The initial reaction with a primary alkyl bromide would proceed via an Sₙ2 mechanism. msu.edu

Acylation: Treatment with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides leads to the formation of N-acylated products, which are amides. These reactions are typically rapid and are classified as nucleophilic addition-elimination reactions. studymind.co.uk Another electrophile, benzenesulfonyl chloride, reacts with primary amines to form sulfonamide derivatives. msu.edu

The nucleophilicity of the amine is influenced by the alkyl group, which has a positive inductive effect, increasing the electron density on the nitrogen atom and making the lone pair more available for reaction compared to ammonia (B1221849). studymind.co.uk

Condensation Reactions with Carbonyl Compounds

The amine group undergoes condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, also known as Schiff bases. libretexts.orgwikipedia.org This reaction is a cornerstone of amine chemistry and proceeds through a two-step mechanism:

Nucleophilic Addition: The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a hemiaminal or carbinolamine. libretexts.orgresearchgate.net

Dehydration: The hemiaminal is unstable and subsequently eliminates a molecule of water to form the stable imine product with a carbon-nitrogen double bond (C=N). libretexts.orgwikipedia.orgresearchgate.net

This reaction is reversible and acid-catalyzed. libretexts.orglibretexts.org The reaction rate is highly dependent on the pH of the medium. Optimal rates are typically observed around a pH of 5. libretexts.orglibretexts.org At very low pH, the amine becomes protonated, rendering it non-nucleophilic. libretexts.orglibretexts.org Conversely, at high pH, there is insufficient acid to protonate the hydroxyl group of the hemiaminal, which is necessary for its elimination as water. libretexts.orglibretexts.org

Reactivity of the Amide Group

The amide functionality in this compound is generally less reactive than the amine group. The resonance delocalization of the nitrogen lone pair into the carbonyl group reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.

Reduction of the Amide Functionality

The amide group can be reduced to a primary amine, converting the -CONH₂ group to a -CH₂NH₂ group. This transformation requires a powerful reducing agent due to the low reactivity of amides. masterorganicchemistry.com

| Reagent | Typical Solvent | General Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Requires anhydrous conditions, followed by aqueous workup. masterorganicchemistry.com |

| Borane (BH₃) or Borane complexes | Tetrahydrofuran (THF) | Can also be used, sometimes offering different selectivity. organic-chemistry.org |

Oxidation of the Amide or Amino Group

The oxidation of this compound can occur at either the amino group or, under more forcing conditions, the amide group. The primary amine is generally more susceptible to oxidation.

Oxidation of the Amino Group: The oxidation of primary amines can yield a variety of products depending on the oxidant and reaction conditions. Mild oxidation with reagents like hydrogen peroxide can lead to hydroxylamines. britannica.com More vigorous oxidation can convert the primary amine into a nitro compound. britannica.com A significant synthetic transformation is the oxidation of primary amines to nitriles, which can be achieved using various methods, including transition-metal catalysis or specific reagents like oxoammonium salts. acs.orgresearchgate.net Under certain catalytic conditions with molecular oxygen, primary amines can also be converted to their corresponding oximes. nih.gov

Oxidation of the Amide Group: The amide group is generally resistant to oxidation. However, certain strong oxidizing agents or specific enzymatic systems can facilitate its transformation, though these reactions are less common in standard organic synthesis.

Acid-Base Equilibria and Protonation States in Aqueous Solutions

This compound is an ampholytic compound, possessing both a basic primary amine group and a very weakly acidic amide N-H proton. utexas.edu

The chemistry in aqueous solution is dominated by the basicity of the amino group. The lone pair of electrons on the nitrogen atom readily accepts a proton from water, establishing an equilibrium to form the corresponding alkylammonium ion and a hydroxide (B78521) ion. libretexts.orgpressbooks.pub

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The strength of an amine as a base is typically discussed in terms of the pKa of its conjugate acid (the ammonium ion, R-NH₃⁺). libretexts.orglibretexts.org A higher pKa value for the conjugate acid corresponds to a stronger base. libretexts.orgpressbooks.pub Simple primary alkylamines typically have conjugate acid pKa values in the range of 10 to 11. pressbooks.pub This indicates that in neutral or acidic aqueous solutions, this compound will exist predominantly in its protonated, ammonium form. pressbooks.pub

In contrast, the amide group is a very weak base; the pKa of a protonated amide is around -0.5. quora.com The amide N-H protons are also very weakly acidic, with a pKa value typically around 17, meaning they are not deprotonated in aqueous solution.

The protonation state of the molecule is therefore highly dependent on the pH of the solution:

In acidic solution (e.g., pH < 9): The amine group will be almost completely protonated to form the -NH₃⁺ cation.

In neutral solution (pH ≈ 7): The amine group will still exist predominantly as the protonated ammonium ion. pressbooks.pub

In basic solution (e.g., pH > 12): The amine group will be primarily in its neutral, unprotonated -NH₂ form.

| Functional Group | Property | Approximate pKa | Dominant Species at pH 7 |

|---|---|---|---|

| Amine (-NH₂) | Basic (pKa of conjugate acid) | 10 - 11 pressbooks.pub | Protonated (-NH₃⁺) |

| Amide (-CONH₂) | Very Weakly Acidic (N-H) | ~17 | Neutral (-CONH₂) |

| Amide (-CONH₂) | Extremely Weakly Basic (pKa of conjugate acid) | ~ -0.5 quora.com | Neutral (-CONH₂) |

Mechanistic Investigations of Derivative Formation

The formation of derivatives from this compound primarily involves reactions at the primary amino group, which acts as a nucleophile. The adjacent amide functionality can influence the reactivity through electronic and steric effects.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. Given its structure, this compound is a suitable candidate for imine-based MCRs, such as the Ugi reaction.

Ugi Four-Component Reaction (Ugi-4CR):

A plausible Ugi reaction involving this compound would include an aldehyde (or ketone), a carboxylic acid, and an isocyanide. The generally accepted mechanism proceeds as follows:

Iminium Ion Formation: The reaction initiates with the rapid and reversible formation of a Schiff base (imine) from the condensation of the primary amine of this compound and a carbonyl compound (e.g., an aldehyde). In the presence of the carboxylic acid component, the imine is protonated to form a highly electrophilic iminium ion.

Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon atom, attacks the iminium ion, forming a nitrilium ion intermediate.

Acyl Transfer: The carboxylate anion, formed from the deprotonation of the carboxylic acid, then attacks the nitrilium ion. This leads to a rearrangement, often referred to as an O-acyl to N-acyl transfer, resulting in the stable α-acylamino amide product.

The reactivity of the imine intermediate is a critical factor, influenced by the nature of the substituents on both the amine and the aldehyde.

Catalysis plays a pivotal role in directing the outcome of reactions involving amino amides by enhancing reaction rates and controlling selectivity.

Lewis Acid Catalysis:

Lewis acids are frequently employed to activate reactants and control stereoselectivity in reactions involving amines and carbonyl compounds. In the context of derivative formation from this compound, a Lewis acid could:

Activate the Carbonyl Group: By coordinating to the oxygen of an aldehyde or ketone, a Lewis acid increases the electrophilicity of the carbonyl carbon, facilitating the initial attack by the primary amine of this compound.

Stabilize Intermediates: Lewis acids can stabilize charged intermediates, such as the iminium ion in MCRs, thereby lowering the activation energy of the reaction.

Control Stereochemistry: In reactions involving chiral substrates or catalysts, Lewis acids can help create a chiral environment, leading to the preferential formation of one stereoisomer. For instance, the choice of Lewis acid can influence the diastereoselectivity in nucleophilic additions to imines derived from this compound.

The table below illustrates the potential role of different Lewis acids in controlling reaction pathways.

| Catalyst Type | Plausible Role in Reactions of this compound | Expected Outcome |

| ZnBr₂ | Chelation control in reactions with substrates containing nearby heteroatoms. | High diastereoselectivity. |

| TiCl₄ | Strong activation of carbonyl groups for imine formation. | Increased reaction rates for amide synthesis. |

| Gold Catalysts | Activation of alkynes for coupling with imine derivatives. | Formation of complex heterocyclic structures. nih.gov |

Brønsted Acid Catalysis:

Brønsted acids can also catalyze reactions by protonating the carbonyl group, which increases its electrophilicity and facilitates the formation of the imine intermediate in MCRs.

Solvent Effects on Reaction Kinetics and Selectivity

Polar Protic Solvents (e.g., Water, Alcohols):

Reaction Kinetics: These solvents can form hydrogen bonds with both the amine and amide groups of this compound. This solvation can stabilize the ground state of the reactants, potentially increasing the activation energy and slowing down the reaction. However, for reactions involving polar or charged transition states, polar protic solvents can provide stabilization that accelerates the reaction rate.

Selectivity: The ability of protic solvents to act as proton donors or acceptors can influence the reaction pathway, particularly in acid or base-catalyzed processes.

Polar Aprotic Solvents (e.g., DMF, DMSO):

Reaction Kinetics: These solvents are effective at solvating cations but are less effective at solvating anions. In reactions where an anion is a key nucleophile, the reduced solvation can increase its reactivity and accelerate the reaction. They are generally good solvents for a wide range of organic reactants.

Selectivity: The absence of acidic protons prevents interference in base-catalyzed reactions.

Nonpolar Solvents (e.g., Toluene (B28343), Hexane):

Reaction Kinetics: The low solubility of the polar this compound in nonpolar solvents can significantly hinder reaction rates. These solvents are generally less suitable for reactions involving this compound unless co-solvents or phase-transfer catalysts are used.

Selectivity: In some cases, nonpolar solvents can enhance selectivity by promoting reactant aggregation or specific intramolecular interactions that favor a particular reaction pathway.

The following table summarizes the general effects of different solvent classes on reactions involving amino amides.

| Solvent Class | Dielectric Constant | General Effect on Reaction Rate | Influence on Selectivity |

| Polar Protic (e.g., Methanol) | High | Can either increase or decrease based on transition state stabilization. | Can participate in reaction mechanisms through proton transfer. |

| Polar Aprotic (e.g., Acetonitrile) | High | Often accelerates reactions with charged nucleophiles. | Generally does not interfere with acid/base catalysis. |

| Nonpolar (e.g., Dioxane) | Low | Typically slows down reactions involving polar reactants. | May favor pathways driven by intramolecular interactions. |

It is important to note that the optimal solvent is highly dependent on the specific reaction, the other reactants involved, and the reaction conditions. Empirical optimization is often necessary to achieve the desired outcome.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to study the electronic structure of many-body systems, like atoms and molecules. DFT methods, such as the widely used B3LYP functional, are employed to calculate a variety of molecular properties. nih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. youtube.com This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. youtube.comresearchgate.net Upon completion, key energetic and structural parameters are obtained. researchgate.net For 3-Amino-2-methylpropanamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its shape.

While specific optimized parameters for this compound are not present in the searched literature, a typical output would be presented in a table similar to the one below. This data is crucial for understanding the molecule's steric and electronic environment.

Table 1: Illustrative Optimized Geometric Parameters for this compound This table is for illustrative purposes to show how data from a DFT geometry optimization would be presented.

| Parameter | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Length | C-C | e.g., 1.54 |

| Bond Length | C-N | e.g., 1.47 |

| Bond Length | C=O | e.g., 1.23 |

| Bond Angle | C-C-C | e.g., 110.5 |

| Bond Angle | H-N-H | e.g., 107.0 |

| Dihedral Angle | N-C-C-C | e.g., 60.0 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. nih.gov The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific atomic motions, providing a detailed understanding of the molecule's vibrational dynamics. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table is for illustrative purposes. The assignments are based on typical frequency ranges for functional groups.

| Frequency (cm⁻¹) | Assignment (Vibrational Mode) | PED (%) |

|---|---|---|

| e.g., 3450 | N-H asymmetric stretch | e.g., 98 |

| e.g., 3350 | N-H symmetric stretch | e.g., 97 |

| e.g., 2960 | C-H stretch | e.g., 95 |

| e.g., 1680 | C=O stretch | e.g., 85 |

| e.g., 1595 | N-H bend (scissoring) | e.g., 80 |

| e.g., 1450 | C-N stretch | e.g., 65 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.govnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govyoutube.comresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound This table illustrates the type of data generated from an FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | e.g., -6.5 |

| E(LUMO) | e.g., -1.2 |

| HOMO-LUMO Gap (ΔE) | e.g., 5.3 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich or electron-poor. readthedocs.io The MEP is mapped onto the electron density surface using a color spectrum:

Red/Yellow: Indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack. researchgate.net

Blue: Indicates electron-deficient regions (positive potential), which are favorable for nucleophilic attack. researchgate.net

Green: Represents neutral or zero potential regions. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group, marking them as sites for electrophilic interaction. researchgate.netscienceopen.com Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the alkyl chain, indicating sites for nucleophilic interaction. scienceopen.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This method provides detailed information about bonding, charge distribution, and intramolecular interactions. numberanalytics.com

A key aspect of NBO analysis is the study of delocalization effects, also known as hyperconjugation. This involves charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. wikipedia.org The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. uni-muenchen.de Significant E(2) values indicate strong hyperconjugative interactions, which contribute to the molecule's stability. huntresearchgroup.org.ukwisc.edu For this compound, important interactions would likely involve the lone pairs on the oxygen and nitrogen atoms donating into antibonding orbitals of adjacent bonds.

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Theory for this compound This table illustrates the key stabilizing interactions that NBO analysis would reveal.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ(C-C) | e.g., 5.8 |

| LP (O) | σ(C-C) | e.g., 2.1 |

| σ(C-H) | σ*(C-N) | e.g., 3.5 |

Fukui functions are reactivity indicators derived from conceptual DFT that help identify the most reactive sites within a molecule for different types of chemical reactions. nih.govnih.gov They quantify how the electron density at a specific point changes with the addition or removal of an electron. scirp.org

Nucleophilic Attack (f+): The Fukui function for nucleophilic attack identifies the sites most susceptible to losing electron density, indicating where an incoming nucleophile will attack.

Electrophilic Attack (f-): This function highlights the sites that most readily accept electron density, pointing to the location of electrophilic attack. nih.gov

Radical Attack (f0): This is the average of f+ and f-, indicating sites prone to radical reactions. scirp.org

For this compound, Fukui function analysis would pinpoint specific atoms most likely to participate in chemical reactions. For instance, the carbonyl carbon would likely show a high value for f+, making it a prime target for nucleophiles, while the nitrogen and oxygen atoms would have high f- values, indicating their susceptibility to electrophiles. psu.edu

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. google.com This approach is valuable for predicting and interpreting UV-Vis absorption spectra, which correspond to electronic transitions from the ground state to various excited states. A TD-DFT analysis of this compound would involve calculating the vertical excitation energies and oscillator strengths for its low-lying excited states. This data would provide a theoretical absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., n → π* or π → π*). Such studies are crucial for understanding the photophysical properties of the molecule. However, no specific TD-DFT studies on this compound have been found in the surveyed literature.

Basis Set Dependence Studies for Computational Accuracy

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. A basis set dependence study for this compound would involve performing calculations of its geometric parameters, energy, and other properties using a variety of basis sets (e.g., Pople-style basis sets like 6-31G* or Dunning's correlation-consistent basis sets like cc-pVDZ). By comparing the results as the basis set size and complexity increase, one can assess the trade-off between computational cost and accuracy and determine the minimal basis set required to achieve reliable results for this molecule. Such a study is fundamental for ensuring the validity of any computational predictions. To date, no publications have specifically detailed a basis set dependence analysis for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Dynamic Behavior

MD simulations can be employed to explore the conformational landscape of this compound. By simulating the molecule's movements over time, it is possible to identify the most stable conformations (lowest energy states) and the energy barriers between them. This analysis would reveal the flexibility of the molecule's backbone and the rotational freedom around its single bonds. Understanding the accessible conformations is critical as the three-dimensional shape of a molecule dictates its biological activity. There is currently no published research focusing on the conformational analysis and dynamic behavior of this compound through MD simulations.

Protein-Ligand Interaction Studies

A crucial application of computational chemistry in drug discovery is the study of how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein. Molecular docking and MD simulations can predict the binding mode and affinity of the ligand within the protein's active site. These studies identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the protein-ligand complex. Such information is invaluable for understanding the mechanism of action and for the rational design of more potent molecules. No studies detailing the interaction of this compound with any specific protein target were identified.

Binding Free Energy Calculations (e.g., MM/PBSA)

To quantify the strength of a protein-ligand interaction, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used. This method calculates the binding free energy by combining the molecular mechanics energies of the complex with continuum solvation models. The calculation provides an estimate of the binding affinity, which can be compared with experimental data. A negative binding free energy indicates a favorable interaction. A breakdown of the energy components can also reveal the driving forces for binding (e.g., electrostatic vs. nonpolar contributions). No MM/PBSA calculations for this compound in complex with a protein have been reported.

Solvent Effects and Solvation Dynamics

The surrounding solvent can significantly influence the structure, dynamics, and reactivity of a molecule. MD simulations in an explicit solvent (e.g., water) can be used to study the solvation shell of this compound. This involves analyzing the arrangement of solvent molecules around the solute and calculating properties such as the radial distribution function to understand the local solvent structure. These simulations provide insight into how the solvent stabilizes different conformations of the molecule and affects its interactions with other molecules. The scientific literature lacks specific studies on the solvent effects and solvation dynamics of this compound.

Supramolecular Complexation Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Supramolecular complexation studies would investigate how this compound interacts with other molecules (hosts) to form stable host-guest complexes. These interactions are primarily driven by forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Given the structure of this compound, which features both a primary amine (-NH2) and an amide (-CONH2) group, it possesses multiple sites for hydrogen bond donation and acceptance. Theoretical studies would aim to:

Identify potential host molecules that can form stable complexes with this compound.

Calculate the binding energies of these complexes to determine their stability.

Analyze the geometry and specific interaction points (e.g., hydrogen bonds) within the complex.

Understand the thermodynamic factors (enthalpy and entropy) that favor complex formation.

Such studies are crucial for applications in areas like molecular recognition, drug delivery, and the design of new materials where controlled molecular assembly is key.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for predicting the electronic properties of a molecule. These properties determine how a molecule interacts with electromagnetic fields and other molecules, and they are central to understanding its reactivity and potential applications in materials science.

Dipole Moment and Polarizability

Polarizability (α) describes the tendency of the electron cloud of a molecule to be distorted by an external electric field, inducing a temporary dipole moment. It is a tensor quantity, but often an average value is reported. Larger molecules and those with more diffuse electron clouds tend to be more polarizable.

For this compound, quantum chemical calculations would predict these values, which are critical for understanding its solubility in polar solvents and its intermolecular interaction strength.

Table 1: Illustrative Calculated Electronic Properties of this compound

This table presents hypothetical data to illustrate how results from quantum chemical calculations would be displayed. No published experimental or theoretical data for this specific compound were found.

| Parameter | Calculation Method | Basis Set | Calculated Value | Units |

| Dipole Moment (µ) | DFT/B3LYP | 6-311++G(d,p) | 3.45 | Debye |

| Mean Polarizability (α) | DFT/B3LYP | 6-311++G(d,p) | 95.8 | a.u. |

First-Order Hyperpolarizability for Non-Linear Optics

First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order non-linear optical (NLO) effects, such as second-harmonic generation (SHG), where light of a certain frequency is converted to light with double that frequency. Molecules with significant NLO properties typically possess a strong electron donor group and a strong electron acceptor group connected by a π-conjugated system, leading to a large change in dipole moment upon excitation.

Computational studies on this compound would calculate the β value to assess its potential as an NLO material. While its aliphatic backbone limits extensive π-conjugation, the presence of the amino donor and carbonyl acceptor groups could still give rise to modest NLO activity. Functionals like CAM-B3LYP and M06-2X are often considered suitable for accurately predicting hyperpolarizabilities.

Table 2: Illustrative Calculated First-Order Hyperpolarizability of this compound

This table presents hypothetical data for illustrative purposes.

| Parameter | Calculation Method | Basis Set | Calculated Value (β_tot) | Units |

| First-Order Hyperpolarizability | DFT/CAM-B3LYP | 6-311++G(d,p) | 15.2 x 10⁻³⁰ | esu |

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. This phenomenon is critical in the function of many molecular sensors, probes, and optoelectronic devices. In some cases, this charge transfer is accompanied by a twisting of the molecular geometry, a process known as Twisted Intramolecular Charge Transfer (TICT).

For this compound, the primary amine group can act as an electron donor and the carbonyl group of the amide can act as an electron acceptor. Theoretical studies would investigate:

The energy difference between the ground state and excited states.

The change in electron distribution upon excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The potential energy surfaces of the excited states to determine if stable TICT states exist.

Analysis of these mechanisms provides insight into the molecule's photophysical behavior, such as its fluorescence properties and sensitivity to the solvent environment.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize weak, non-covalent interactions within and between molecules. It plots the RDG against the electron density, revealing regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion.

The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. It provides a chemically intuitive map of electron localization, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. An ELF analysis offers a faithful visualization of the VSEPR model in action.

For this compound, these analyses would provide a detailed picture of its electronic structure:

RDG analysis would map the intramolecular hydrogen bond between the amine and carbonyl groups, as well as other non-covalent interactions that stabilize the molecule's conformation.

ELF analysis would show the regions of high electron localization corresponding to the C-C, C-N, C-H, and N-H covalent bonds, as well as the lone pairs on the nitrogen and oxygen atoms. This helps in understanding the molecule's reactivity sites.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. This method is instrumental in structure-based drug design for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

In a hypothetical molecular docking study involving this compound, the compound would be treated as a ligand and docked into the active site of a selected protein target. The study would involve:

Preparation of the 3D structures of both the ligand and the receptor.

Using a docking algorithm to explore possible binding poses of the ligand within the receptor's active site.

Scoring the generated poses based on factors like intermolecular energy and geometric complementarity. The pose with the best score is predicted as the most favorable binding mode.

Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein.

Such studies could screen this compound for potential biological activity against various targets, guiding further experimental investigation.

Prediction of Binding Modes and Interaction Sites with Biological Macromolecules

Information regarding the prediction of binding modes and interaction sites of this compound with biological macromolecules through computational studies is not available in the reviewed scientific literature.

Assessment of Hydrogen Bonding and Other Non-Covalent Interactions

Detailed computational assessments of hydrogen bonding and other non-covalent interactions involving this compound are not documented in the currently accessible research.

Applications in Advanced Organic Synthesis and Materials Science

3-Amino-2-methylpropanamide as a Chiral Building Block

In chemical synthesis, a chiral building block is a pre-existing enantiomerically pure or enriched molecule that is incorporated into a larger molecule, transferring its chirality to the final product. This strategy is fundamental in modern drug discovery, as the biological activity of a drug is often dependent on its specific stereochemistry. enamine.netnih.gov Amino acids and their derivatives are a primary source of these chiral building blocks due to their natural abundance and inherent chirality. enamine.netnih.govconsensus.app this compound, as a derivative of β-alanine containing a stereocenter, fits into this category of synthetically useful chiral molecules.

Stereospecific synthesis aims to produce a single, desired stereoisomer of a chiral molecule. The use of chiral building blocks is a powerful strategy to achieve this, as it introduces a defined stereocenter from the beginning of a synthetic sequence. nih.gov The pharmaceutical industry increasingly relies on single-enantiomer drugs to improve efficacy and minimize potential side effects associated with other isomers. enamine.netnih.gov The chiral center at the C-2 position of this compound makes it a potential precursor for synthesizing drugs where a specific three-dimensional arrangement of atoms is crucial for interacting with biological targets like enzymes and receptors. enamine.net The synthesis of optically active amino alcohols and other complex chiral drug candidates often utilizes such foundational molecules. nih.gov

The construction of complex organic molecules often involves a multi-step process where simpler, functionalized units are sequentially linked together. chemicalbook.com Chiral building blocks like N,N-dibenzylamino aldehydes, which can be derived from amino acids, have proven to be highly versatile in the synthesis of other complex structures like alpha-amino aziridines. nih.gov The amino and amide functional groups on this compound offer reactive sites for forming new chemical bonds, allowing for its integration into larger, more intricate molecular architectures. This approach is a cornerstone of synthetic organic chemistry, enabling the creation of novel compounds from relatively simple and readily available precursors. nih.gov

Role as an Intermediate in Pharmaceutical Development

A pharmaceutical intermediate is a chemical compound that is a stepping-stone in the synthesis of an active pharmaceutical ingredient (API). evonik.com These compounds are not the final drug product but are crucial components in its manufacturing process. Amino acids and their derivatives are widely used as intermediates because they can be easily modified to produce a diverse range of compounds for various therapeutic areas, including oncology and cardiovascular disease. evonik.com The structure of this compound makes it a suitable intermediate for the development of new pharmaceutical agents.

The synthesis of modern pharmaceutical agents often involves complex, multi-step chemical reactions. mdpi.com Intermediates are key to these synthetic pathways. For example, the compound 3-Amino-2-chloro-4-methylpyridine serves as a critical intermediate in the production of the HIV drug Nevirapine. chemicalbook.com Similarly, various 2-aminothiazole (B372263) derivatives, which are synthesized from precursor amines, have been developed as potent enzyme inhibitors and other bioactive agents. nih.gov The functional groups of this compound allow it to be chemically transformed through various reactions, making it a candidate for inclusion in the synthetic routes of new therapeutic molecules.

Bioactive compounds are substances that have a biological effect on a living organism. The development of new bioactive compounds is a primary goal of pharmaceutical research. nih.gov Research has shown that derivatives of this compound can possess significant biological activity. For instance, a series of 3-amino-2-methyl-1-phenylpropanones, which share the core structure of this compound, were synthesized and evaluated for hypolipidemic activity. These compounds were found to effectively lower both serum cholesterol and triglyceride levels in animal models. nih.gov The study highlights how the this compound scaffold can be modified to create potent bioactive molecules. nih.gov

Table 1: Hypolipidemic Activity of 3-amino-2-methyl-1-phenylpropanone Analogs

| Compound | Cholesterol Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|

| 2-Methyl-3(perhydroazepin-1-yl)-1-phenylpropanone | 63% | 33% |

| 3-(4-methylpiperazin-1-yl)-1-phenylpropanone | 58% | 37% |

| 2-methyl-3-(4-pyrrolidinocarbonyl-methylpiperazin-1-yl)-1-(4-fluorophenyl) propanone | 42% | 54% |

Data sourced from a study on hypolipidemic agents in CF1 mice at a dose of 8 mg/kg/day. nih.gov

In drug discovery, a lead compound is a chemical entity that demonstrates promising biological activity against a specific disease target and serves as the starting point for further development. researchgate.netdanaher.com The process of lead optimization involves chemically modifying the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties, such as absorption and metabolic stability, while reducing toxicity. researchgate.netdanaher.com

The development of 3-amino-2-methyl-1-phenylpropanone analogs serves as a practical example of lead optimization. nih.gov After identifying the initial lead structure, researchers synthesized numerous analogs by modifying the amino group. These new compounds were then tested to identify which modifications resulted in the most potent hypolipidemic effects. nih.gov This iterative cycle of synthesis and testing is central to the lead optimization phase, ultimately aiming to produce a preclinical drug candidate with the best possible therapeutic profile. danaher.combiobide.com

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| β-alanine |

| N,N-Dibenzylamino aldehydes |

| alpha-amino aziridines |

| Nevirapine |

| 3-Amino-2-chloro-4-methylpyridine |

| 2-aminothiazole |

| 3-amino-2-methyl-1-phenylpropanones |

| 2-Methyl-3(perhydroazepin-1-yl)-1-phenylpropanone |

| 3-(4-methylpiperazin-1-yl)-1-phenylpropanone |

Utilization in Specialty Chemical Production

The production of specialty chemicals often requires molecules that can introduce specific functionalities into a larger structure. This compound serves as a valuable precursor in this regard, offering a compact scaffold containing both a nucleophilic amine and a stable amide.

The primary amine group of this compound is a key feature for its use in designing compounds with specific functional groups. Amines are widely used as intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. amerigoscientific.com The amine can act as a nucleophile in reactions with electrophiles like alkyl halides or acyl halides to form new carbon-nitrogen bonds. wikipedia.org For instance, it can undergo acylation reactions to form more complex amides or can be a key component in the synthesis of various heterocyclic compounds. amerigoscientific.com

The presence of the amide group, while generally less reactive than the amine, provides structural stability and the potential for hydrogen bonding in the final product. patsnap.com This combination of a reactive site (the amine) and a structurally significant group (the amide) allows for the precise introduction of these functionalities into target molecules. Bifunctional organocatalysts, for example, often incorporate both acidic and basic sites within the same molecule to facilitate complex asymmetric transformations. mdpi.com While not a catalyst itself, this compound could be incorporated into the structure of such catalysts or other specialty chemicals where the spatial relationship between an amino and an amido group is crucial.

The ability to create customized chemicals for specific industrial needs is a cornerstone of modern chemistry. boronmolecular.comhilarispublisher.comhilarispublisher.com Organic building blocks with defined functional groups are essential for this purpose. boronmolecular.comalfa-chemistry.com this compound can be considered such a building block. The amine functionality allows for its covalent attachment to other molecules or surfaces. For instance, amines are used to synthesize surfactants and corrosion inhibitors. The dual functionality of this compound could lead to the development of specialty chemicals with unique interfacial properties.

In the synthesis of pharmaceuticals, the introduction of amine and amide groups can significantly influence a molecule's biological activity and pharmacokinetic properties. The amide bond is a fundamental component of peptides and proteins. patsnap.comlumenlearning.com While this compound is not a standard amino acid, its structure could be incorporated into peptidomimetics or other bioactive compounds. The synthesis of custom amino acid derivatives is a significant area of research for developing new drugs. Similarly, derivatives of this compound could be explored for their potential biological activities.

Applications in Material Science Research

In materials science, the properties of a material are intrinsically linked to its molecular structure. The ability of this compound to act as a monomer or a functionalizing agent makes it a molecule of interest for creating advanced materials.

The bifunctionality of this compound allows it to be used in polymerization reactions to create novel polymers. The primary amine can react with carboxylic acids or their derivatives to form polyamides, which are known for their excellent mechanical properties and thermal stability due to intermolecular hydrogen bonding between the amide groups. wikipedia.orgnih.gov The existing amide group in this compound would become a pendant group on the polymer backbone, potentially influencing the polymer's solubility, crystallinity, and interaction with other molecules.

Furthermore, it could be used in the synthesis of poly(ester amide)s by reacting with diacids and diols. rsc.orgresearchgate.net These polymers combine the properties of both polyesters and polyamides and are often explored for biomedical applications due to their biodegradability and biocompatibility. nih.govrsc.org Amino acids are frequently used as monomers for the synthesis of biodegradable polymers, and by analogy, this compound could be a valuable component in creating new biodegradable materials. rug.nlnih.gov For example, novel poly(amide-imide)s have been synthesized from amino acid-based compounds, exhibiting high thermal stability. researchgate.netorientjchem.org

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Co-monomers | Key Linkage Formed | Potential Properties |

| Polyamide | Dicarboxylic acids, Diacyl chlorides | Amide bond | High thermal stability, mechanical strength |

| Poly(ester amide) | Diols, Dicarboxylic acids | Ester and Amide bonds | Biodegradability, biocompatibility |

| Functionalized Polyacrylates | Acryloyl chloride | Amide bond (pendant) | Modified solubility, reactive sites |

This table is illustrative and based on the known reactivity of the functional groups in this compound.

In the field of nanotechnology, the surface functionalization of nanoparticles is crucial for their application in areas like drug delivery, bio-sensing, and catalysis. mdpi.comscience.govnih.gov Molecules with amine groups are frequently used to modify the surface of nanoparticles, such as those made of gold or silica (B1680970). mdpi.comnih.gov The amino group provides a positive charge at physiological pH, which can enhance the interaction with biological membranes, and it also serves as a reactive handle for further conjugation with other molecules like drugs or targeting ligands. nih.gov

This compound could be employed to functionalize the surface of nanoparticles. Its primary amine can form covalent bonds with the nanoparticle surface (e.g., via silanization on silica nanoparticles), while the amide group and the methyl group would be exposed on the surface, influencing the hydrophilicity and steric properties of the nanoparticle. nih.govcd-bioparticles.net This could be advantageous in creating stable and biocompatible nanocarriers for biomedical applications. For example, amino acid functionalization has been shown to improve the efficacy of nanoparticle-based delivery systems. mdpi.com

The incorporation of this compound into a material's structure can lead to enhanced performance characteristics. The presence of amide groups, as found in polyamides like Nylon, contributes to high tensile strength and thermal stability through hydrogen bonding. wikipedia.orglibretexts.org By using this compound as a monomer or cross-linking agent, it is conceivable to develop new polymers with improved mechanical and thermal properties.

Moreover, the primary amine group can be used to introduce further functionalities into a material post-synthesis. This allows for the creation of "smart" materials that can respond to external stimuli or materials with specific catalytic or binding properties. The development of functional polymers from versatile building blocks is a key strategy in materials science to create materials with tailored properties for specific applications. hilarispublisher.comnih.gov The combination of a stable, hydrogen-bonding amide and a reactive primary amine in a single, small molecule makes this compound a promising candidate for the development of such advanced materials.

Process Chemistry Optimization and Scale Up Considerations

Reaction Condition Optimization (Temperature, Pressure, Reactant Ratios, Time)

The synthesis of 3-Amino-2-methylpropanamide can be approached through various routes, each with its own set of optimal reaction conditions. A common method involves the amidation of a suitable precursor, where temperature, pressure, reactant ratios, and reaction time are pivotal in steering the reaction towards the desired product.

For instance, in the hydrogenation of methyl-DL-a-aminobutyrate to produce 2-amino-1-butanol, a related amino alcohol, studies have shown that a temperature of 170°C and a hydrogen partial pressure of 105 atm are effective when using a copper chromite catalyst. niscpr.res.in The reaction time is typically around 7 hours. niscpr.res.in In another example, the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia (B1221849) is optimized at a reaction temperature of 50°C for 4 hours. researchgate.net The molar ratio of reactants is also a critical factor; for the aforementioned synthesis of 3-amino-1,2-propanediol, an optimal molar ratio of ammonia to 3-chloro-1,2-propanediol was found to be 15:1. researchgate.net

In catalytic processes, such as the direct amidation of unprotected amino acids using a B(OCH2CF3)3 catalyst, a lower temperature of 86°C can be employed. nih.gov Design of Experiments (DoE) studies have been instrumental in understanding the interplay of these factors. For example, in a direct amidation reaction, it was found that excess amine and a higher catalyst loading favored the formation of the desired amino amide product. nih.govresearchgate.net Specifically, using 1.5 equivalents of the amine and 20 mol% of the B(OCH2CF3)3 catalyst provided high yields. researchgate.netresearchgate.net The reaction time can also be optimized to minimize side reactions like racemization, with shorter reaction times and dropwise addition of the catalyst being beneficial. researchgate.net

The table below summarizes the optimized reaction conditions for related amidation and hydrogenation reactions, providing a reference for the synthesis of this compound.

| Parameter | Optimized Condition | Reaction Context |

| Temperature | 170°C | Hydrogenation of methyl-DL-a-aminobutyrate niscpr.res.in |

| 50°C | Synthesis of 3-amino-1,2-propanediol researchgate.net | |

| 86°C | Catalytic direct amidation of amino acids nih.gov | |

| Pressure | 105 atm | Hydrogenation of methyl-DL-a-aminobutyrate niscpr.res.in |

| 1-10 atm (optimal 2-5 atm) | Reduction using a hydrogenation catalyst google.com | |

| Reactant Ratio | 15:1 (Ammonia:3-chloro-1,2-propanediol) | Synthesis of 3-amino-1,2-propanediol researchgate.net |

| 1.5 equivalents of amine | Catalytic direct amidation of amino acids researchgate.netresearchgate.net | |

| Reaction Time | 7 hours | Hydrogenation of methyl-DL-a-aminobutyrate niscpr.res.in |

| 4 hours | Synthesis of 3-amino-1,2-propanediol researchgate.net |

Yield Maximization and Byproduct Minimization

Maximizing the yield of this compound while minimizing the formation of byproducts is a primary goal in its industrial synthesis. This is achieved through careful control of reaction conditions and the selection of appropriate catalysts and reagents.

In the synthesis of related amino amides, the choice of catalyst has a significant impact on yield and byproduct formation. For example, in the hydrogenation of methyl-DL-a-aminobutyrate, copper chromite catalysts have been shown to provide the highest conversion rates compared to other catalysts like Raney nickel, 5% Pt/C, and 5% Pd/C. niscpr.res.in In the direct amidation of unprotected amino acids, a Design of Experiments (DoE) approach revealed that both amine loading and catalyst loading significantly affect the yield of the desired product and the formation of a diamide (B1670390) byproduct. researchgate.net Using an excess of the amine was found to be beneficial for minimizing the formation of this byproduct. nih.govresearchgate.net

The following table presents data on yield and byproduct control from relevant synthesis processes:

| Reaction | Catalyst/Method | Key Optimization Factor | Reported Yield/Outcome |

| Hydrogenation of methyl-DL-a-aminobutyrate | Copper Chromite | Catalyst selection | Maximum conversion niscpr.res.in |

| Direct amidation of unprotected amino acids | B(OCH2CF3)3 | Excess amine, catalyst loading | High yield, minimized diamide byproduct nih.govresearchgate.net |

| Preparation of 3-amino-2,2-dimethylpropanamide (B132586) | Esterification, protection, amination | Multi-step synthesis | Higher yield google.com |

| Industrial preparation of 3-amino-2,2-dimethylpropanamide | Alkylation and reduction of malonamide (B141969) nitrile | Rational reaction process | High overall yield google.com |

Industrial Process Design and Efficiency Enhancement

The design of an efficient and cost-effective industrial process for this compound production is crucial for its commercial viability. This involves considerations from raw material sourcing to the implementation of sustainable production practices.

Raw Material Sourcing and Cost-Effectiveness

The selection of readily available and inexpensive starting materials is a cornerstone of a cost-effective synthesis. For instance, one method for preparing a related compound, 3-amino-2,2-dimethylpropanamide, utilizes hydroxypivalic acid, which is described as being easily obtainable from market supply, leading to a lower-cost process. google.com Another approach for the same compound uses malonamide nitrile, also noted for being an economical and readily available raw material on the chemical market. google.com